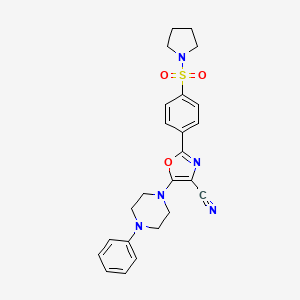![molecular formula C17H21NO3S B2864338 (E)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-phenylprop-2-en-1-one CAS No. 1706495-90-0](/img/structure/B2864338.png)
(E)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-phenylprop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(E)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-phenylprop-2-en-1-one” is a chemical compound with the molecular formula C17H21NO3S1. It is available for purchase from various chemical suppliers12.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this particular compound. However, the synthesis of similar compounds often involves complex organic reactions, which may include various types of condensation reactions, cyclizations, and functional group interconversions.Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography. Unfortunately, I couldn’t find specific information on the molecular structure of this compound.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. Without specific information, it’s difficult to predict the exact reactions this compound might undergo.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals. Unfortunately, I couldn’t find specific information on the physical and chemical properties of this compound.Scientific Research Applications
Spherical Shape Complementarity in Molecular Recognition
One study explores the complexation of p-sulfonatocalix[4]arene with various diazabicycloalkanes, demonstrating the importance of spherical shape complementarity in molecular recognition. This research could suggest applications of similar compounds in designing molecular recognition systems or drug delivery mechanisms where shape complementarity plays a crucial role (Bakirci, Nau, & Koner, 2005).
Synthesis and Reactions of Bicyclic Olefins
Another study details the stereo- and regiochemistry of 1,3-dipolar cycloadditions to unsymmetrical bicyclic olefins, highlighting the reactions' specificity to certain chemical bonds. This work could imply potential pathways for synthesizing or modifying compounds with the given structure for specific research applications (Taniguchi, Ikeda, & Imoto, 1978).
Catalytic Reactions
Research on the Rh(I)-catalyzed Pauson–Khand reaction of specific derivatives indicates selective product formation, which could point to methods for efficiently synthesizing or modifying compounds like the one for research or therapeutic purposes (Inagaki, Kawamura, & Mukai, 2007).
Atom-Transfer Radical Cyclizations
A study involving atom-transfer radical cyclizations for synthesizing annulation products hints at synthetic applications for constructing complex bicyclic structures, potentially relevant to synthesizing or modifying the compound (Flynn, Zabrowski, & Nosal, 1992).
Safety And Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it is handled and used. Material safety data sheets (MSDS) provide information on the potential hazards of a compound, including its toxicity, flammability, and reactivity. Unfortunately, I couldn’t find an MSDS for this compound.
Future Directions
The future directions for research on this compound would depend on its potential applications. These could include its use in the synthesis of other compounds, its potential biological activity, or its physical properties. Without more specific information, it’s difficult to predict future directions for research on this compound.
Please note that this analysis is based on the limited information available and may not be comprehensive. For more detailed information, you may want to consult a specialist or conduct further research.
properties
IUPAC Name |
(E)-1-(3-methylsulfonyl-8-azabicyclo[3.2.1]octan-8-yl)-3-phenylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3S/c1-22(20,21)16-11-14-8-9-15(12-16)18(14)17(19)10-7-13-5-3-2-4-6-13/h2-7,10,14-16H,8-9,11-12H2,1H3/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXORYWBZHGCMIL-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CC2CCC(C1)N2C(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)C1CC2CCC(C1)N2C(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-phenylprop-2-en-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B2864257.png)
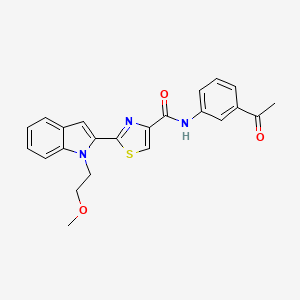

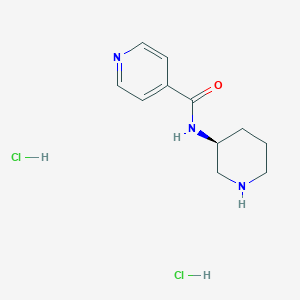
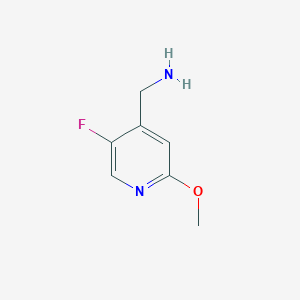
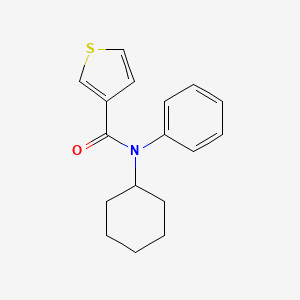
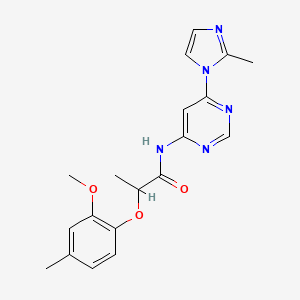
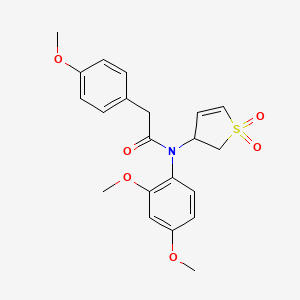
![N-(3-chlorophenyl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2864270.png)
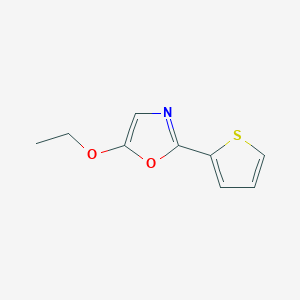
![N-[(4-chlorophenyl)methyl]-5-[(2-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2864273.png)
![3-(3-hydroxypropyl)-9-(2-methoxy-5-methylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2864275.png)

